Epichlorohydrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.71 M

Miscible with most organic solvents

Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons.

In water, 6.59X10+4 mg/L at 25 °C

65.9 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 6

7%

Synonyms

Canonical SMILES

Synthesis of Epoxy Resins:

Epichlorohydrin's primary application in scientific research is the production of epoxy resins [Environmental Protection Agency (EPA), ]. These versatile polymers possess excellent mechanical properties, adhesion, and chemical resistance, making them crucial for various research applications. They are widely used in:

- Composites: Epoxy resins are key components of advanced composite materials employed in aerospace, automotive, and sporting goods due to their lightweight and high-strength properties [Olin Epoxy, ].

- Electronic Devices: The insulating and flame-retardant properties of epoxy resins make them essential for encapsulating and protecting electronic components in research equipment and devices [Olin Epoxy, ].

- Laboratory Applications: Epoxy resins are used in creating coatings for laboratory equipment, embedding biological samples for microscopy, and fabricating specialized research tools due to their durability and versatility [Olin Epoxy, ].

Organic Synthesis:

Epichlorohydrin serves as a valuable building block in organic synthesis due to its reactive epoxide ring. Researchers utilize it to create various functional molecules with diverse applications:

- Pharmaceuticals: Epichlorohydrin can be used to synthesize specific drug precursors and intermediates, contributing to the development of new medications [National Center for Biotechnology Information (NCBI), ].

- Fine Chemicals: The versatile reactivity of epichlorohydrin allows researchers to synthesize a wide range of fine chemicals, including plasticizers, flame retardants, and lubricants, for various industrial applications [Olin Epoxy, ].

- Biomaterials: Researchers can exploit the properties of epichlorohydrin to create biocompatible materials for drug delivery, tissue engineering, and other biomedical applications [National Center for Biotechnology Information (NCBI), ].

Studying Chemical Reactions:

The unique reactivity of the epoxide ring in epichlorohydrin makes it a valuable tool for researchers studying various chemical reactions:

- Ring-Opening Reactions: Scientists can utilize epichlorohydrin as a model substrate to investigate the mechanisms and kinetics of ring-opening reactions, which are fundamental in organic chemistry [American Chemical Society, ].

- Catalysis Research: The reactivity of epichlorohydrin allows researchers to study the development and efficacy of novel catalysts for various organic transformations, contributing to the advancement of sustainable and efficient synthetic methods [American Chemical Society, ].

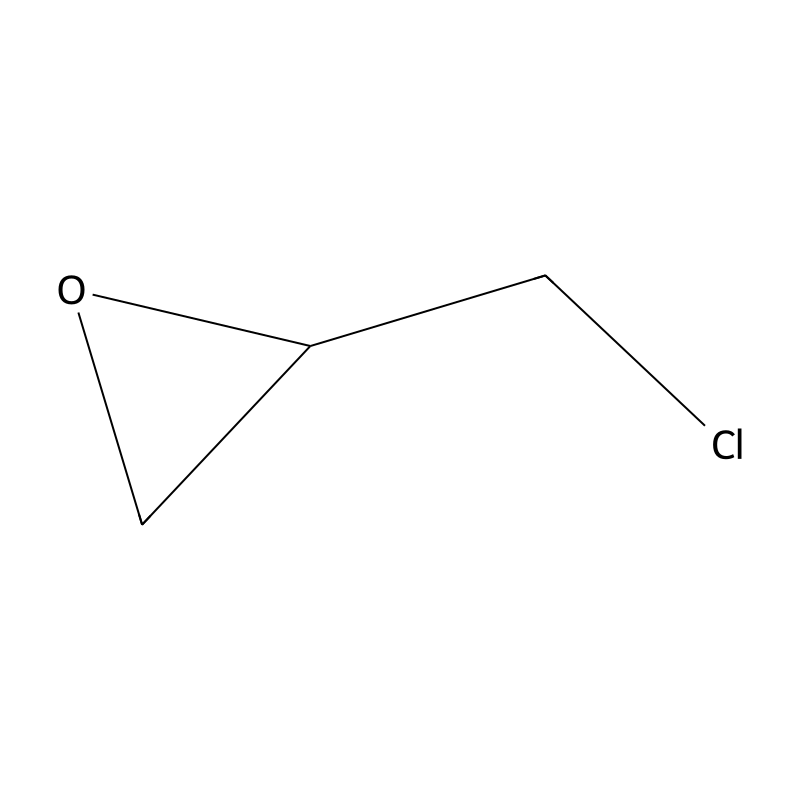

Epichlorohydrin is an organochlorine compound with the chemical formula CHClO, classified as an epoxide. This colorless liquid possesses a pungent, garlic-like odor and is moderately soluble in water, while being miscible with most polar organic solvents. It is a chiral molecule, typically existing as a racemic mixture of its two enantiomers. Epichlorohydrin is highly reactive, functioning as an electrophile, and is primarily utilized in the production of glycerol, plastics, epoxy resins, and elastomers .

Epichlorohydrin is a hazardous compound and should be handled with appropriate safety precautions. It is classified as a suspected human carcinogen.

- Safety Hazards: Toxic by inhalation, ingestion, and skin contact. Irritating to the eyes, skin, and respiratory system. Flammable liquid [].

Precautions:

- Hydrolysis: Epichlorohydrin reacts with water in the presence of an acid catalyst to produce monochloropropanediol. This reaction is significant in understanding its environmental fate and potential degradation pathways .

- Epoxidation: The compound can be synthesized from allyl chloride through chlorination followed by reaction with hypochlorous acid. This step is crucial for producing epichlorohydrin on an industrial scale .

- Condensation Reactions: Epichlorohydrin is commonly combined with bisphenol A in a base-catalyzed condensation reaction to form bisphenol A diglycidyl ether, a key component in epoxy resin production .

Epichlorohydrin exhibits significant biological activity, particularly as a potential carcinogen. Prolonged exposure to high levels may lead to stomach issues and increase cancer risk. Occupational exposure through inhalation can cause lung irritation and potential lung cancer . Additionally, epichlorohydrin has been shown to interact with biological macromolecules, which may contribute to its toxicological profile.

The synthesis of epichlorohydrin can be achieved through several methods:

- Allyl Chloride Process: The traditional method involves chlorination of propylene to produce allyl chloride, followed by treatment with hypochlorous acid and subsequent base treatment to yield epichlorohydrin .

- Glycerol Route: Developed by Dow Chemical, this method utilizes glycerol as a starting material. Glycerol reacts with hydrogen chloride in the presence of a carboxylic acid catalyst to produce epichlorohydrin .

- Epoxidation of Allyl Chloride: This method involves fewer chlorinated intermediates and has gained interest for its efficiency and reduced environmental impact .

Epichlorohydrin serves multiple applications across various industries:

- Epoxy Resins: The primary use of epichlorohydrin is in the manufacture of epoxy resins, particularly bisphenol A diglycidyl ether, which is widely used in coatings, adhesives, and composite materials .

- Synthetic Glycerol: Although less common due to market conditions affecting glycerol prices, epichlorohydrin can be converted into synthetic glycerol for high-quality pharmaceutical applications .

- Crosslinking Agent: It acts as a crosslinking agent for producing size-exclusion chromatographic resins from dextrans .

- Minor

Research into the interactions of epichlorohydrin focuses on its reactivity with various chemical agents. For instance:

- Reactivity with Alcohols: Epichlorohydrin can react violently with strong oxidants and certain organic compounds such as alcohols and amines, leading to hazardous situations in industrial settings .

- Biodegradation Studies: Investigations into its degradation pathways highlight that epichlorohydrin can undergo hydrolysis in environmental conditions, impacting its persistence in ecosystems .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally or functionally similar to epichlorohydrin:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Chloroacetaldehyde | 1-chloroethanal | Used as an intermediate in organic synthesis; more toxic than epichlorohydrin. |

| Glycidyl Chloride | 2-chloro-1,3-epoxypropane | Similar reactivity but used primarily for polymer synthesis; less volatile. |

| Bisphenol A Diglycidyl Ether | A derivative produced from epichlorohydrin | Key component in epoxy resins; less reactive than parent compound. |

Epichlorohydrin's unique properties stem from its dual functionality as both a reactive electrophile and a precursor for various industrial applications. Its role as an intermediate in synthesizing other compounds further emphasizes its importance within the chemical industry.

Epichlorohydrin (ECH), a chiral organochlorine epoxide with the formula C₃H₅ClO, was first synthesized in 1848 by French chemist Marcellin Berthelot. His pioneering work involved reacting glycerol with hydrogen chloride gas, isolating ECH as a byproduct. This foundational discovery laid the groundwork for modern industrial processes, though early methods faced challenges in scalability and purity.

Berthelot’s synthesis involved two key steps:

- Glycerol Chlorination: Glycerol reacted with HCl to form dichlorohydrin intermediates.

- Base-Catalyzed Cyclization: Treatment with a base induced ring closure, yielding ECH.

This method remained rudimentary until the mid-20th century, when industrial demands drove innovations in process chemistry.

Evolution of Synthesis Methodologies

Three primary routes dominate ECH production:

| Method | Starting Material | Key Steps | Yield | Chlorine Utilization | Wastewater |

|---|---|---|---|---|---|

| Propylene Chlorination | Propylene | High-temperature chlorination → DCP → ECH | 25-46% | 25-46% | 40 t/t ECH |

| Glycerol Route | Biodiesel Glycerol | HCl chlorination → DCP → NaOH cyclization | 70-85% | 84% (theoretical) | <2 t/t ECH |

| Direct Epoxidation | Allyl Chloride | H₂O₂ epoxidation with Ti-MWW catalysts | 97%+ | >99% | Minimal |

Table 1: Comparative Analysis of ECH Synthesis Methods

Traditional Propylene-Based Methods

The oldest industrial route involves chlorinating propylene to allyl chloride, followed by hypochlorous acid addition to form dichloropropanol (DCP). Subsequent base treatment yields ECH. Despite widespread use, this process suffers from low chlorine efficiency (25-46%) and generates massive salty wastewater (40 t per ton ECH).

Glycerol-to-ECH (GTE) Process

Developed by Dow Chemical, this route leverages bio-glycerol from biodiesel production. Glycerol reacts with HCl in the presence of carboxylic acid catalysts (e.g., hexanoic acid) to form 1,3-DCP, which cyclizes under alkaline conditions. While environmentally superior, economic viability remains limited due to fluctuating glycerol prices.

Direct Epoxidation of Allyl Chloride

A green alternative uses H₂O₂ and titanium-silica catalysts (e.g., Ti-MWW-PI) to convert allyl chloride directly to ECH. This method achieves >99.8% selectivity and 97% H₂O₂ conversion in continuous slurry reactors, minimizing waste and corrosion.

Research Milestones in Industrial Production

Key advancements include:

- Catalyst Innovations:

Process Engineering:

Environmental Improvements:

Paradigm Shifts in Synthetic Approaches

Modern research prioritizes green chemistry, emphasizing atom economy and waste minimization.

Bio-Based Routes

The glycerol-to-ECH process exemplifies circular economy principles but faces challenges in cost competitiveness. Recent studies optimize reaction conditions (e.g., 383 K, 670 kPa) to favor 1,3-DCP formation, which cyclizes 300 times faster than 2,3-DCP.

Catalytic Epoxidation

Heterogeneous catalysts like Ti-MWW-PI enable scalable, continuous production. These systems avoid solvent usage and permit catalyst recycling, aligning with sustainable manufacturing goals.

Petrochemical-Based Production Routes

Propylene Chlorination Reaction Mechanisms

The conventional petrochemical route begins with the high-temperature chlorination of propylene to form allyl chloride. This gas-phase reaction occurs at 450–550°C, favoring free-radical mechanisms that produce allyl chloride alongside byproducts like 1,2-dichloropropane and 1,3-dichloropropene [1] [3]. The selectivity for allyl chloride depends on precise temperature control and residence time, with modern plants achieving ~80% yield [3].

Table 1: Key Reaction Parameters for Propylene Chlorination

| Parameter | Typical Range |

|---|---|

| Temperature | 450–550°C |

| Pressure | 1–3 atm |

| Propylene/Cl₂ Molar Ratio | 4:1–5:1 |

| Selectivity to Allyl Cl | 75–85% |

Allyl Chloride Conversion Methodologies

Allyl chloride undergoes chlorohydrination with hypochlorous acid (HOCl) to form a mixture of 1,3-dichloro-2-propanol (65–70%) and 2,3-dichloro-1-propanol (30–35%) [1] [6]. This exothermic reaction occurs in aqueous media at 30–50°C, with pH maintained at 5–6 to minimize HOCl decomposition. Recent studies highlight the use of segmented flow reactors to enhance mass transfer and reduce byproduct formation [6].

Dichlorohydrin Transformation Studies

The dichlorohydrin mixture is treated with alkaline agents (e.g., NaOH, Ca(OH)₂) to induce dehydrochlorination, forming epichlorohydrin. Calcium hydroxide generates less soluble byproducts (CaCl₂), simplifying separation but requiring higher stoichiometric ratios (1.5–2.0 equivalents) [1]. Sodium hydroxide enables faster kinetics but complicates brine management. Advanced distillation-coupled reactors achieve >95% conversion by continuously removing ECH from the reaction zone [6].

Glycerol-to-Epichlorohydrin (GTE) Process Research

Hydrochlorination Reaction Mechanisms

The GTE process involves reacting glycerol with hydrogen chloride (HCl) in the presence of carboxylic acid catalysts (e.g., acetic acid) at 90–120°C [2] [3]. This step produces 1,3-dichloropropan-2-ol (α,γ-dichlorohydrin) via sequential substitution of hydroxyl groups. Catalyst selection critically influences selectivity, with acetic acid suppressing side reactions like glycerol dehydration [3].

Dichloropropanol Intermediates Formation Studies

Dichloropropanol intermediates are sensitive to reaction conditions. Excess HCl (>3:1 HCl/glycerol molar ratio) promotes over-chlorination to trichloropropane, while temperatures >130°C accelerate decomposition [3]. Recent work demonstrates that staged HCl addition and real-time pH monitoring reduce byproduct formation by 40% [3].

Dehydrochlorination Process Optimization

Dehydrochlorination of dichloropropanol uses NaOH or Ca(OH)₂ in continuous stirred-tank reactors (CSTRs). Calcium-based systems achieve 98% ECH purity but require post-treatment to remove CaCl₂ sludge [2]. Membrane-assisted separation techniques now enable >99.5% ECH recovery from reaction mixtures [6].

Catalytic System Development

Heterogeneous Catalysis for Allyl Chloride Epoxidation

Titanium silicalite-1 (TS-1) catalysts enable direct epoxidation of allyl chloride using H₂O₂, bypassing dichlorohydrin intermediates. Modified Ti-MWW zeolites with piperidine ligands achieve 99.8% ECH selectivity at 60°C in methanol solvent [5]. These systems reduce chlorine usage by 30% compared to traditional routes [5].

Hydrotalcite-Derived Basic Oxide Applications

Hydrotalcite-derived Mg-Al oxides serve as solid bases in dehydrochlorination, replacing aqueous NaOH. Their layered structure provides high surface area (150–200 m²/g) and recyclability, though pore fouling by NaCl remains a challenge [4].

Carboxylic Acid Catalyst Research

In GTE processes, carboxylic acids (e.g., adipic acid) act as proton donors, accelerating HCl activation. Kinetic studies reveal a linear correlation between acid pKa and dichloropropanol yield, with optimal activity at pKa 4–5 [3].

Ti-MWW Zeolite Catalyst Modifications

Piperidine-modified Ti-MWW zeolites exhibit enhanced stability in continuous slurry reactors, maintaining >97% H₂O₂ conversion over 240 hours [5]. Post-synthetic treatment with ammonium fluoride removes framework defects, increasing turnover frequency by 20% [5].

Process Engineering Innovations

Continuous Slurry Reactor Design

Continuous slurry reactors with internal settling zones allow catalyst retention and steady-state operation. In allyl chloride epoxidation, these systems achieve 98% H₂O₂ utilization at a weight hourly space velocity (WHSV) of 2.5 h⁻¹ [5].

Wiped Film Evaporation Coupling Methods

Coupling wiped film evaporators with reaction zones enables in situ ECH removal, shifting equilibrium toward product formation. This approach reduces energy consumption by 25% compared to batch distillation [6].

Reaction Parameter Optimization Studies

Response surface methodology (RSM) has identified optimal conditions for GTE processes:

- Temperature: 110°C

- HCl/Glycerol Ratio: 2.8:1

- Catalyst Loading: 4 wt% acetic acid

These parameters maximize dichloropropanol yield (89%) while minimizing trichloropropane formation (<2%) [3].

Dehydrochlorination of dichlorohydrins to epichlorohydrin proceeds through an elimination mechanism characterized by concerted or stepwise pathways depending on substrate structure and reaction conditions [5] [6]. The generally accepted mechanism involves base-catalyzed dissociation of the dichlorohydrin molecule through elimination of hydrogen chloride, followed by intramolecular cyclization to form the epoxide ring [5]. Kinetic investigations demonstrate that 1,3-dichlorohydrin undergoes dehydrochlorination approximately 300 times faster than 2,3-dichlorohydrin, reflecting the significant mechanistic differences between these isomeric substrates [3].

The dehydrochlorination of 1,3-dichlorohydrin follows second-order kinetics with rate expressions of the form k[1,3-DCP][OH-], exhibiting activation energies between 35-45 kilojoules per mole [7] [8]. Mechanistic studies reveal that the reaction proceeds through an E2 elimination mechanism where hydroxide ion abstracts the hydrogen atom beta to the chlorine substituent, simultaneously with carbon-chlorine bond cleavage [6]. The resulting carbanion intermediate rapidly undergoes intramolecular nucleophilic substitution at the remaining chlorinated carbon, forming the three-membered epoxide ring through an SN2-type displacement [6].

In contrast, 2,3-dichlorohydrin dehydrochlorination exhibits higher activation barriers (65-75 kilojoules per mole) and slower reaction rates due to the secondary nature of the chlorinated carbon and steric hindrance around the reaction center [7]. The mechanism involves initial hydroxide attack at the secondary carbon bearing the chlorine substituent, forming a less stable carbanion intermediate that subsequently eliminates hydrogen chloride [6]. The increased activation energy reflects the greater difficulty in forming secondary carbanion intermediates compared to primary carbanions in the 1,3-dichlorohydrin pathway [6].

Recent investigations using sodium hydroxide instead of calcium hydroxide as the dehydrochlorinating agent reveal significant kinetic acceleration for both dichlorohydrin isomers [7]. The enhanced basicity of sodium hydroxide leads to faster dehydrochlorination rates but also promotes competing epichlorohydrin hydrolysis reactions, requiring careful optimization of reaction conditions to maximize epichlorohydrin yield [7]. Kinetic modeling demonstrates that the dehydrochlorination rate constant for sodium hydroxide systems is approximately 5-10 times higher than corresponding calcium hydroxide systems at equivalent temperatures [7].

Regioselectivity in Dichlorohydrin Formation

Regioselectivity in dichlorohydrin formation represents a critical aspect determining the efficiency of epichlorohydrin synthesis, with mechanistic factors governing the distribution between 1,3-dichlorohydrin and 2,3-dichlorohydrin isomers [3] [9]. The regioselectivity patterns vary significantly depending on the synthetic pathway employed, with glycerol-based routes demonstrating superior selectivity compared to allyl chloride-based approaches [3]. In glycerol hydrochlorination processes, regioselectivity ratios of 95:5 in favor of 1,3-dichlorohydrin can be achieved through careful control of reaction conditions and catalyst selection [3].

The mechanistic basis for enhanced regioselectivity in glycerol-based systems involves the intermediacy of acetoxonium cations formed through acid-catalyzed cyclization [3]. These cyclic intermediates undergo ring-opening predominantly at the primary carbon position due to reduced steric hindrance and favorable electronic effects [3]. The carboxylic acid catalyst plays a crucial role in directing regioselectivity by coordinating to glycerol hydroxyl groups and facilitating formation of the acetoxonium intermediate in a geometrically constrained manner that favors primary carbon attack [3].

Temperature effects on regioselectivity demonstrate kinetic control over the dichlorohydrin distribution, with higher temperatures generally favoring increased 2,3-dichlorohydrin formation [10]. This temperature dependence reflects the different activation barriers for primary versus secondary carbon substitution reactions, with secondary carbon pathways exhibiting higher activation energies but more favorable entropy terms [10]. Detailed kinetic analysis reveals that regioselectivity decreases systematically with increasing temperature, indicating that the 1,3-dichlorohydrin formation pathway has a lower activation energy but less favorable pre-exponential factor compared to 2,3-dichlorohydrin formation [10].

Solvent effects also influence regioselectivity through stabilization of different transition state geometries and intermediates [11]. Polar aprotic solvents tend to enhance regioselectivity by stabilizing the acetoxonium cation intermediate and promoting nucleophilic attack at the less sterically hindered primary carbon [11]. In contrast, polar protic solvents can reduce regioselectivity through hydrogen bonding interactions that stabilize multiple transition state configurations [11].

Structure-Reactivity Correlations

Structure-reactivity relationships in epichlorohydrin chemistry demonstrate clear correlations between molecular structure parameters and reaction rates, regioselectivity, and mechanistic pathways [12] [13] [14]. The presence of both an epoxide ring and a chlorine substituent in epichlorohydrin creates a molecule with dual reactive sites, leading to complex reactivity patterns that depend on the nature of attacking nucleophiles and reaction conditions [15] [16].

Electrophilicity indices calculated through density functional theory methods reveal that epichlorohydrin exhibits an electrophilicity index of 2.85, positioning it as highly reactive toward nucleophilic attack [13]. Comparative studies with related compounds show that epibromohydrin displays enhanced electrophilicity (index 3.12) due to the greater electron-withdrawing capacity of bromine compared to chlorine [13]. Conversely, glycidol without halogen substitution exhibits reduced electrophilicity (index 2.41), demonstrating the activating effect of halogen substituents on epoxide reactivity [13].

Ring strain energy calculations indicate that epichlorohydrin possesses ring strain energy of approximately 117 kilojoules per mole, comparable to other three-membered ring systems [12]. This high ring strain energy drives the thermodynamic favorability of ring-opening reactions and contributes to the enhanced reactivity of epichlorohydrin compared to larger ring ethers [12]. The combination of ring strain and electrophilic activation by the chlorine substituent results in rate enhancements of 2-3 orders of magnitude compared to simple ethers in nucleophilic substitution reactions [12].

Hammett correlations for epichlorohydrin reactions with various nucleophiles demonstrate linear free energy relationships with rho values indicating moderate sensitivity to electronic effects [13]. Nucleophilic attack at the epoxide carbon shows positive rho values (ρ = +1.2 to +1.8), consistent with development of negative charge in the transition state [13]. The magnitude of these rho values suggests that electronic effects play a significant but not dominant role compared to steric factors in determining reaction rates [13].

Gas-phase kinetic studies reveal structure-reactivity relationships for epichlorohydrin reactions with atmospheric oxidants [12] [14]. Rate coefficients for reactions with hydroxyl radicals (3.81 × 10^-13 cubic centimeters per molecule per second) and chlorine atoms (4.22 × 10^-12 cubic centimeters per molecule per second) demonstrate the enhanced reactivity toward more electrophilic radical species [14]. These studies establish epichlorohydrin's atmospheric lifetime of approximately four weeks, with reduced lifetimes near marine environments where chlorine chemistry becomes prominent [14].

Ring Closure Kinetics Research

Ring closure kinetics in epichlorohydrin formation involve the critical cyclization step where linear dichlorohydrin intermediates undergo intramolecular nucleophilic substitution to form the three-membered epoxide ring [17] [18] [19]. This cyclization process represents the rate-determining step in many synthetic pathways and exhibits distinctive kinetic behavior characterized by strong dependence on leaving group ability, nucleophile strength, and conformational factors [17].

Kinetic investigations of ring closure mechanisms reveal pseudo-first-order behavior when hydroxide ion concentrations are maintained in large excess [19]. The rate expression for cyclization follows the form k[dichlorohydrin][OH-], with apparent first-order dependence on dichlorohydrin concentration under alkaline conditions [19]. Activation energies for ring closure typically range from 40-60 kilojoules per mole, reflecting the energy required for achieving the proper geometric arrangement for intramolecular substitution [17].

Temperature dependence studies demonstrate Arrhenius behavior over the range of 20-100 degrees Celsius, with pre-exponential factors indicating moderately negative activation entropies [17]. These negative entropy values reflect the conformational constraints imposed during ring closure, where the dichlorohydrin molecule must adopt specific geometries to facilitate intramolecular nucleophilic attack [17]. Detailed transition state analysis reveals that cyclization proceeds through a chair-like transition state where the attacking hydroxyl group approaches the carbon-chlorine bond from the backside in an SN2-type mechanism [17].

Solvent effects on ring closure kinetics demonstrate significant rate enhancements in polar protic media compared to polar aprotic solvents [17]. Water and alcohols promote cyclization through hydrogen bonding interactions that stabilize the developing negative charge on the leaving chloride ion [17]. Rate constants in aqueous media can be 5-10 times higher than in aprotic solvents such as dimethylformamide or acetonitrile [17].

Recent flow chemistry investigations reveal enhanced kinetics under continuous-flow conditions compared to batch processes [17]. The improved mass transfer and heat transfer characteristics of microreactor systems lead to more efficient ring closure reactions, with reduced activation energies (49 versus 35 kilojoules per mole) and shorter reaction times [17]. These findings suggest that physical transport phenomena significantly influence the observed kinetics of ring closure reactions, particularly in heterogeneous or multi-phase systems [17].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a slightly irritating, chloroform-like odor.

Color/Form

XLogP3

Boiling Point

116.555 °C

117.9 °C

116 °C

242°F

Flash Point

88 °F (31 °C) (Closed cup)

31 °C c.c.

93°F

Vapor Density

3.29 (Air = 1)

Relative vapor density (air = 1): 3.2

3.29

Density

1.1750 at 25 °C/4 °C

Relative density (water = 1): 1.2

1.18

LogP

log Kow = 0.45

0.45

0.26

Odor

Pungent, garlic-like odo

Melting Point

-41.6 °C

-25.6 °C

-57.2°C

-48 °C

-54°F

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Mechanism of Action

3-Chloroglycerophosphate inhibited rat sperm enzyme activities (glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase) and hence glycolysis. Only the S(-) isomer and not the R(+) isomer of 3-chloro-1,2-propanediol produced antifertility or antiglycolytic effects. Since epichlorohydrin has not been shown to have enzyme inhibitory effects, it may be that it is metabolized in vivo to S(-) alpha-chlorohydrin phosphate, to exert its antifertility effect.

Vapor Pressure

16.44 mmHg

16.4 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.6

13 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

56227-39-5

Wikipedia

Biological Half Life

Half-life values of ECH and its metabolite, alpha-chloro-hydrin, in the blood of Swiss-Albino mice, which has been administered 200 mg/kg bw doses of the substances (oral or ip) were found to be 3.6-5.3 and 65 minutes.

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Made by chlorohydrination of allyl chloride ... which is obtained by high-temperature chlorination of propylene. Byproducts of chlorination are cis- and trans-1,3-dichloropropene and 1,2-dichloropropane. Glycerol dichlorohydrins are made from allyl chloride, with 1,2,3-trichloropropane being obtained as a byproduct. Finally, epichlorohydrin is produced from the glycerol-dichlorohydrin mixture by treatment with base.

PRODUCT PROFILE: Epichlorohydrin: ECH /epichlorohydrin/ is essentially a derivative of propylene and chlorine that combines the reactivity of an epoxide group (an oxygen bridge) with the additional reactivity of a chloro-group on to a propylene backbone. There are two production routes to ECH: via allyl chloride or allyl alcohol. Over 90% of global capacity is based on allyl chloride which offers better economics if the site is fully integrated with incineration and co-product hydrochloric acid demand.

General Manufacturing Information

All other chemical product and preparation manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

personal care and cosmetics

Oxirane, 2-(chloromethyl)-: ACTIVE

Diethylaminoethyl dextran gel can be used as a temporary wound covering to promote the wound healing process by funtioning as a substrate and providing a directional influence for cell propagation. The hydrogel sheet was prepared using epichlorhyrin as the crosslinking agent.

Analytic Laboratory Methods

Epichlorohydrin in water can be analyzed by direct injection of an aqueous sample into a gas chromatograph. The potential sensitivity range is 1-10 ppm. The determination of epichlorohydrin in water at the level of a few parts per billion has been performed by extraction of aqueous samples with ether and analysis of the extract by gas chromatography-mass spectrometry. This method provides the highest sensitivity and high specificity.

Epichlorohydrin was determined in water samples by extracting the water samples with carbon tetrachloride and spectrophotometric determination of absorbance at 1,274 1/cm (wavelength not given).

Epichlorohydrin has been determined by volumetric or titrimetric analysis.

For more Analytic Laboratory Methods (Complete) data for EPICHLOROHYDRIN (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Levels of epichlorohydrin in male mice blood samples were determined by a gas chromatograph with a flame ionization detector (extraction method not given).

Upon uptake, epichlorohydrin reacts with nucleophilic moieties of N- and S-containing macromolecules to form stable adducts, e.g. with hemoglobin. This article describes a GC-tandem MS method for the quantitative analysis of the primary ECH adduct to the N-terminal amino acid of human aemoglobin, i.e. of N-(3-chloro-2-hydroxypropyl)valine (CHPV), using a globin labelled with d(5)-ECH as the internal standard. Incubation of erythrocyte lysate from human blood with ECH or d(5)-ECH yielded two reaction products, with CHPV being the major component. The GC-tandem MS method is based on a modified Edman degradation procedure with subsequent O-acetylation. The limits of detection and quantification of this method are 10 and 25pmol/g globin, respectively.

Storage Conditions

/Store at/ ambient temperature

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Epichlorohydrin should be stored in tightly closed, labeled containers in fire-proof, cool, dry rooms. Apply ventilation across the floor. Epichlorohydrin attacks steel in the presence of moisture. The compound should be stored away from strong acids and bases, zinc, aluminium, metal chlorides, alcohol-containing material, isopropylamine, trichloroethylene, and oxidizing agents.